molecular formula C11H8F6O4 B589881 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 CAS No. 1330172-70-7

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Cat. No. B589881
Key on ui cas rn: 1330172-70-7
M. Wt: 321.19
InChI Key: YPGYLCZBZKRYQJ-CBYSEHNBSA-N
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Patent
US06538138B1

Procedure details

To a solution of 8.93 g (2.5 mmole) of compound (II) in 80 mL of ethyl acetate under argon, 2-(aminomethyl)pyridine (3.2 g, 3.0 mmole) were added with stirring and the mixture was refluxed for 4 hours. An additional 1 g of 2-(aminomethyl)pyridine was added and the mixture was refluxed for two more hours. The ethyl acetate was evaporated under reduced pressure and the residue was passed through a 12 cm column containing silica gel with a mixture of methylene chloride:hexane (1:1) as eluent. The column was washed with methylene chloride and the combined solutions were evaporated under reduced pressure. The residue was crystallized from CH2CI2:hexane (1:2) to give 7 g (69% yield) of 2,5-bix(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide (V) m.p. 104-106° C., purity 99.8% (GC).
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7]([OH:9])=O.[NH2:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1>C(OCC)(=O)C>[F:20][C:2]([F:1])([F:21])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7]([NH:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1)=[O:9]

Inputs

Step One
Name
Quantity
8.93 g
Type
reactant
Smiles
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
Name
Quantity
3.2 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NCC1=NC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two more hours
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
containing silica gel
ADDITION
Type
ADDITION
Details
with a mixture of methylene chloride:hexane (1:1) as eluent
WASH
Type
WASH
Details
The column was washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
the combined solutions were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from CH2CI2:hexane (1:2)

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C(=O)NCC2=NC=CC=C2)C=C(C=C1)OCC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 685.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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